

Cross-Validation of 3-Ethylheptane Spectroscopic Data: A Comparative Guide

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Compound of Interest

Compound Name: 3-Ethylheptane

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This guide provides a comprehensive cross-validation of spectroscopic data for **3-Ethylheptane**, a saturated hydrocarbon of interest in various chemical research and development sectors. By comparing experimental data from multiple well-established spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—this document aims to provide a robust and reliable set of reference data for the identification and characterization of this compound. Furthermore, a comparison with a structural isomer, 3-Methyl-**3-ethylheptane**, is included to highlight the specificity and resolving power of each analytical method.

Data Presentation: A Comparative Analysis of 3-Ethylheptane and a Structural Isomer

The following tables summarize the key quantitative data obtained from the mass, infrared, and nuclear magnetic resonance spectra of **3-Ethylheptane** and its structural isomer, 3-Methyl-**3-ethylheptane**. This side-by-side comparison is crucial for distinguishing between these closely related compounds.

Table 1: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Relative Intensities
3-Ethylheptane	128 (M ⁺)	99, 71, 57, 43 (base peak), 29
3-Methyl-3-ethylheptane	142 (M ⁺)	113, 85, 71, 57, 43 (base peak), 29

Data extracted from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Functional Group Assignment
3-Ethylheptane	~2960, ~2925, ~2870, ~1465, ~1380	C-H stretching (alkane), C-H bending (alkane)
3-Methyl-3-ethylheptane	~2960, ~2925, ~2875, ~1460, ~1380	C-H stretching (alkane), C-H bending (alkane)

Data extracted from the NIST/EPA Gas-Phase Infrared Database.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3-Ethylheptane	~0.8-0.9	Multiplet	9H	-CH ₃
~1.2-1.4	Multiplet	10H	-CH ₂ - and -CH-	
3-Methyl-3-ethylheptane	~0.8-0.9	Multiplet	9H	-CH ₃
~1.2-1.4	Multiplet	12H	-CH ₂ -	

Data visually estimated from spectra available on SpectraBase.[\[7\]](#)

Table 4: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Key Chemical Shifts (δ , ppm)
3-Ethylheptane	~11, ~14, ~23, ~26, ~30, ~32, ~43
3-Methyl-3-ethylheptane	~8, ~14, ~23, ~26, ~30, ~35, ~37, ~42

Data visually estimated from spectra available on SpectraBase.[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile alkanes like **3-Ethylheptane**. These protocols are based on standard laboratory practices and the information available from the data sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane or dichloromethane.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness) is typically used.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: An initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
- MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed. The mass spectrum of the analyte is compared to reference libraries (e.g., NIST) for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

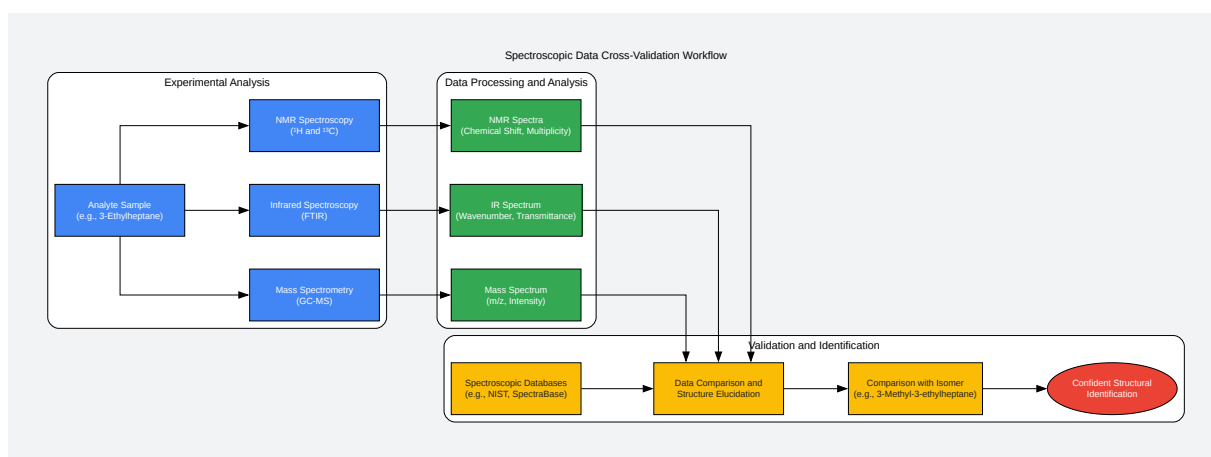
- Sample Preparation: For a volatile liquid, the analysis is typically performed in the gas phase or as a neat liquid film. For gas-phase analysis, a small amount of the liquid is injected into an evacuated gas cell. For a neat liquid analysis, a drop of the sample is placed between two KBr or NaCl plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- FTIR Conditions:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty gas cell or clean salt plates is recorded prior to the sample analysis.
- Data Analysis: The resulting infrared spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - **Pulse Sequence:** A standard single-pulse sequence.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8 to 16 scans.
- **^{13}C NMR Acquisition:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30).
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 128 to 1024 scans, or more, depending on the sample concentration.
- **Data Analysis:** The resulting spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts (δ), signal multiplicities, and integration values are analyzed to elucidate the molecular structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a critical process for ensuring the accurate identification of a chemical compound.



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Caption: Workflow for the cross-validation of spectroscopic data.

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